molecular formula C16H15N5OS B2368214 5-(2-Cyclopropyl-4-methyl-6-methylsulfanylpyrimidin-5-yl)-3-pyridin-4-yl-1,2,4-oxadiazole CAS No. 1825534-71-1

5-(2-Cyclopropyl-4-methyl-6-methylsulfanylpyrimidin-5-yl)-3-pyridin-4-yl-1,2,4-oxadiazole

Cat. No. B2368214
CAS RN: 1825534-71-1
M. Wt: 325.39
InChI Key: WGUUDGDJTIUVKO-UHFFFAOYSA-N
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Description

5-(2-Cyclopropyl-4-methyl-6-methylsulfanylpyrimidin-5-yl)-3-pyridin-4-yl-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C16H15N5OS and its molecular weight is 325.39. The purity is usually 95%.
BenchChem offers high-quality 5-(2-Cyclopropyl-4-methyl-6-methylsulfanylpyrimidin-5-yl)-3-pyridin-4-yl-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Cyclopropyl-4-methyl-6-methylsulfanylpyrimidin-5-yl)-3-pyridin-4-yl-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Research on similar 1,2,4-oxadiazole derivatives has shown promising antimicrobial and antimycobacterial activities. For instance, Patel et al. (2013) synthesized a series of 2-benzylsulfanyl-nicotinic acid-based 1,3,4-oxadiazoles, which were evaluated for their antimicrobial and antimycobacterial activities. Compounds within this series displayed promising activity against Escherichia coli and notable antitubercular activity, showcasing the potential of oxadiazole derivatives in combating microbial infections (Patel et al., 2013).

Anticancer Activity

The anticancer potential of 1,2,4-oxadiazole derivatives has also been extensively investigated. For example, a study by Shaikh and Meshram (2016) explored novel 1,3,4-oxadiazole derivatives of dihydropyrimidinones for their in vivo anti-inflammatory and in vitro anticancer activities. These compounds exhibited promising anti-inflammatory and anticancer properties, highlighting the therapeutic potential of oxadiazole derivatives against cancer (Shaikh & Meshram, 2016).

Anti-Inflammatory Activity

The anti-inflammatory properties of oxadiazole derivatives have been identified as a key area of interest. A study by Redda and Gangapuram (2007) synthesized substituted 1,3,4-oxadiazolyl tetrahydropyridines and evaluated their anti-cancer and anti-inflammatory activities, providing insight into the compound's potential for treating inflammatory conditions and cancer (Redda & Gangapuram, 2007).

properties

IUPAC Name

5-(2-cyclopropyl-4-methyl-6-methylsulfanylpyrimidin-5-yl)-3-pyridin-4-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5OS/c1-9-12(16(23-2)20-13(18-9)10-3-4-10)15-19-14(21-22-15)11-5-7-17-8-6-11/h5-8,10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUUDGDJTIUVKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C2CC2)SC)C3=NC(=NO3)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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